In Vitro Mechanism of Action and Pharmacological Utility of 4-(4-Bromophenyl)sulfonylthiomorpholine: A Technical Guide
Executive Summary In modern rational drug design, the identification and optimization of privileged scaffolds are critical for developing high-affinity therapeutics. 4-(4-Bromophenyl)sulfonylthiomorpholine (CAS: 223555-8...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, the identification and optimization of privileged scaffolds are critical for developing high-affinity therapeutics. 4-(4-Bromophenyl)sulfonylthiomorpholine (CAS: 223555-81-5) is a highly versatile pharmacological building block and intermediate (1)[1]. While rarely administered as a standalone therapeutic, its in vitro mechanism of action is defined by its ability to act as a highly specific binding anchor. This whitepaper deconstructs the structural pharmacodynamics of this scaffold, detailing how its distinct chemical moieties dictate target engagement, and provides field-proven, self-validating in vitro protocols for evaluating its derivatives.
Molecular Anatomy & Pharmacophore Rationale
The in vitro behavior of 4-(4-Bromophenyl)sulfonylthiomorpholine is governed by three distinct structural vectors, each engineered to exploit specific microenvironments within protein binding pockets:
The Thiomorpholine Ring (Steric Vectorization): Unlike standard piperazine or morpholine rings, the sulfur atom in thiomorpholine features a larger van der Waals radius and distinct orbital geometries. This alters the ring pucker, providing a unique spatial vectorization that directs attached functional groups deeper into catalytic clefts. Furthermore, the sulfur atom can be oxidized in vitro to a sulfoxide or sulfone, creating new, rigid hydrogen-bond acceptor sites.
The Sulfonyl Linker (Directional H-Bonding): The
−SO2−
group acts as a rigid, bidentate hydrogen-bond acceptor. It is metabolically stable and highly effective at engaging protein backbone amides, anchoring the molecule within hinge regions or allosteric sites.
The 4-Bromophenyl Moiety (Hydrophobic Packing & Reactivity): The bromine atom serves a dual purpose. Biologically, it is highly lipophilic and capable of forming halogen bonds (a highly directional non-covalent interaction) within deep, hydrophobic pockets. Chemically, it acts as the primary synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to seamlessly attach targeted protein degrader (PROTAC) linkers or additional pharmacophores.
Fig 1. Structural pharmacodynamics of the sulfonylthiomorpholine scaffold across biological targets.
In Vitro Mechanisms of Action
When elaborated into mature inhibitors, the 4-(4-Bromophenyl)sulfonylthiomorpholine core drives target engagement across several high-value therapeutic classes.
A. Matrix Metalloproteinase (MMP) Inhibition
Derivatives of the sulfonylthiomorpholine scaffold are highly potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2, -3, -9, -13, and -14 (2)[2].
Mechanism: The scaffold mimics the
P1′
substituent of natural extracellular matrix peptide substrates. In vitro crystallographic studies reveal that the bromophenyl group plunges into the deep, hydrophobic
S1′
specificity pocket of the MMP enzyme. Simultaneously, the thiomorpholine ring forces an attached zinc-binding group (such as a hydroxamic acid, as seen in Prinomastat) into perfect alignment with the catalytic zinc ion (
Zn2+
) at the active site, halting extracellular matrix degradation (3)[3].
B. HIV-1 Capsid (CA) Modulation
Recent advancements in virology have utilized sulfonylmorpholine and sulfonylthiomorpholine derivatives to disrupt viral replication.
Mechanism: The HIV-1 capsid requires precise assembly of CA hexamers and pentamers. In vitro mechanistic investigations demonstrate that the introduction of a sulfonylthiomorpholine group significantly enhances binding affinity by forming critical hydrogen bonds with surrounding amino acid residues, notably Asn74 , within the CA hexamer interface (4)[4]. This dual-stage inhibition disrupts early-stage capsid-host factor interactions (e.g., with CPSF6) and promotes lethal capsid misassembly during the late stage of the viral lifecycle.
Quantitative In Vitro Profiling
To contextualize the utility of this scaffold, the following table summarizes representative in vitro physicochemical and binding metrics for sulfonylthiomorpholine-derived probes.
Metric
Representative Value / Range
Biological Implication
Analytical Method
LogP (Lipophilicity)
2.8 – 3.5
Optimal for crossing cell membranes and the blood-brain barrier without excessive non-specific binding.
HPLC (Octanol/Water Partitioning)
Polar Surface Area (PSA)
45 – 65 Ų
Ensures favorable oral bioavailability and passive cellular permeability in vitro.
Computational (2D structure analysis)
MMP-13 IC₅₀
1.5 – 10 nM
Demonstrates high-affinity engagement of the
S1′
pocket via the bromophenyl vector.
FRET-based Enzymatic Cleavage
HIV-1 CA EC₅₀
0.1 – 1.5 µM
Indicates robust disruption of capsid assembly and viral replication in MT-4 cell lines.
Cell-based Antiviral Assay
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 4-(4-Bromophenyl)sulfonylthiomorpholine derivatives must rely on orthogonal, self-validating assay systems. The causality behind these specific methodological choices is detailed below.
Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement
Rationale: Standard IC₅₀ assays cannot differentiate between a compound that binds weakly but rapidly, and one that binds tightly but slowly. SPR is chosen because it provides real-time kinetics (
kon
and
koff
), allowing researchers to optimize for residence time—a metric highly predictive of in vivo efficacy.
Methodology:
Surface Preparation: Immobilize the target protein (e.g., recombinant MMP-13) onto a CM5 sensor chip via standard amine coupling. Causality: The carboxymethyl dextran matrix of the CM5 chip provides a stable, hydrophilic environment that prevents the lipophilic bromophenyl group from non-specifically adhering to the chip surface.
Buffer Optimization: Utilize a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Tween-20 . Causality: The inclusion of Tween-20 is critical to suppress non-specific hydrophobic interactions driven by the bromine atom.
Analyte Injection: Inject the sulfonylthiomorpholine derivative in a 2-fold concentration series (from 10 nM to 1 µM) at a flow rate of 30 µL/min to minimize mass transport limitations.
Self-Validation Checkpoint: The system continuously monitors a reference flow cell (unmodified dextran). If the reference response exceeds 10% of the active channel response, the system automatically flags the data for non-specific binding, invalidating the run and prompting an increase in buffer stringency (e.g., increasing NaCl to 250 mM).
Protocol B: Continuous FRET-Based Enzymatic Assay
Rationale: To evaluate functional inhibition, a continuous kinetic read is chosen over an endpoint assay. Small molecules containing aromatic rings (like the bromophenyl group) frequently act as inner-filter quenchers or auto-fluoresce, generating false positives in endpoint assays. By measuring the rate of fluorescence increase, static quenching effects are mathematically canceled out.
Methodology:
Reagent Assembly: In a 384-well black microplate, combine 10 µL of assay buffer (50 mM Tris, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) with 5 µL of the target enzyme (e.g., 0.5 nM MMP-13).
Compound Incubation: Add 5 µL of the compound (pre-diluted in assay buffer with a final DMSO concentration strictly <1%). Causality: DMSO must be capped at 1% to prevent solvent-induced unfolding of the enzyme while maintaining the solubility of the lipophilic scaffold. Incubate for 30 minutes to allow steady-state binding.
Reaction Initiation: Add 5 µL of a FRET-labeled peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
Kinetic Read: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 20 minutes. Calculate the initial velocity (
V0
) from the linear portion of the curve.
Self-Validation Checkpoint: Every plate must include a 'no-enzyme' negative control and a 'fully inhibited' positive control (e.g., 10 µM Prinomastat). The software calculates the Z'-factor in real-time. A Z'-factor < 0.5 automatically flags the plate as statistically invalid, preventing flawed IC₅₀ calculations from entering the database.
Fig 2. Self-validating in vitro screening workflow for sulfonylthiomorpholine derivatives.
Conclusion
The 4-(4-Bromophenyl)sulfonylthiomorpholine scaffold is a masterclass in rational chemical design. By combining the steric vectorization of the thiomorpholine ring, the directional hydrogen bonding of the sulfonyl group, and the hydrophobic/reactive profile of the bromophenyl moiety, it provides researchers with an unparalleled starting point for the synthesis of MMP inhibitors, viral capsid modulators, and novel protein degraders.
References
NextSDS. "4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE — Chemical Substance Information." NextSDS Substance Database.
Wikipedia Contributors. "Prinomastat." Wikipedia, The Free Encyclopedia.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 466151, Prinomastat." PubChem.
National Institutes of Health (NIH). "Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators." PMC.
Physicochemical properties of 4-(4-Bromophenyl)sulfonylthiomorpholine for drug design
An In-Depth Technical Guide on the Physicochemical Properties and Pharmacophoric Utility of 4-(4-Bromophenyl)sulfonylthiomorpholine in Rational Drug Design. Executive Summary In contemporary medicinal chemistry, the stra...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Physicochemical Properties and Pharmacophoric Utility of 4-(4-Bromophenyl)sulfonylthiomorpholine in Rational Drug Design.
Executive Summary
In contemporary medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for overcoming ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks. 4-(4-Bromophenyl)sulfonylthiomorpholine (CAS: 223555-81-5) represents a highly modular, tripartite building block[1]. By integrating a halogenated aryl ring, a rigid sulfonyl linker, and a thiomorpholine heterocycle, this compound provides a unique physicochemical profile. This whitepaper deconstructs the structural causality of this molecule, offering actionable insights and validated experimental workflows for its application in drug discovery.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in biological systems. The table below summarizes the core metrics of 4-(4-Bromophenyl)sulfonylthiomorpholine, highlighting its compliance with Lipinski’s Rule of Five.
Property
Value
Pharmacological Implication
Molecular Formula
C₁₀H₁₂BrNO₂S₂
-
Molecular Weight
322.24 g/mol
Highly favorable for small-molecule oral bioavailability.
CAS Number
223555-81-5
Standardized identifier for procurement and regulatory tracking[1].
H-Bond Acceptors
3
Facilitates target protein interaction primarily via the SO₂ oxygens and the thioether sulfur.
H-Bond Donors
0
Enhances membrane permeability and reduces protic liabilities.
Rotatable Bonds
2
High conformational rigidity minimizes the entropic penalty upon target binding.
Pharmacophore Analysis: The Causality of Structural Choices
As a Senior Application Scientist, I emphasize that every atom in a lead compound must serve a distinct purpose. The efficacy of 4-(4-Bromophenyl)sulfonylthiomorpholine lies in the synergistic function of its three constituent moieties:
A. The Bromophenyl Moiety: Halogen Bonding and Lipophilic Shielding
Historically viewed merely as lipophilic spacers, halogens are now recognized for their ability to form highly directional non-covalent interactions known as halogen bonds [2][3]. Bromine possesses a pronounced "σ-hole"—a region of positive electrostatic potential on the axis of the C–Br bond. This allows the bromine atom to act as an electron acceptor, forming strong, directional bonds with electron-rich donors (such as the backbone carbonyl oxygens of target proteins)[4][5]. Furthermore, the bulky bromine atom shields adjacent aromatic positions from cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic half-life[3].
B. The Sulfonyl Linker: Conformational Rigidity and H-Bonding
The sulfonyl (–SO₂–) group is a premier bioisostere for carbonyls and phosphates[6]. Its introduction drastically alters the molecule's electrostatic map. The two oxygen atoms act as potent hydrogen-bond acceptors[6]. More importantly, the geometry of the sulfonyl group restricts the rotational freedom of the attached thiomorpholine ring, locking the pharmacophore into a predictable, rigid vector that enhances target binding affinity while preventing off-target promiscuity.
C. The Thiomorpholine Scaffold: Metabolic Handles and Lipophilicity
Thiomorpholine is the sulfur analog of the ubiquitous morpholine ring[7]. Replacing oxygen with sulfur increases the overall lipophilicity (LogP) of the molecule, which is often necessary for penetrating lipid-rich environments like the blood-brain barrier (BBB). Crucially, the thioether sulfur provides a unique metabolic "handle." In vivo, thiomorpholines can undergo controlled S-oxidation to form sulfoxides or sulfones[7][8]. This predictable metabolic pathway can be leveraged to design prodrugs or to fine-tune the clearance rates of the active pharmaceutical ingredient.
Figure 1: Structure-Activity Relationship (SAR) and pharmacophoric contributions of the core motifs.
To utilize this compound effectively, researchers must employ robust, self-validating experimental protocols. Below are the standardized methodologies for synthesizing the compound and evaluating its in vitro ADMET profile.
Protocol 1: Chemical Synthesis via Schotten-Baumann Sulfonylation
Objective: Synthesize 4-(4-Bromophenyl)sulfonylthiomorpholine with >98% purity.
Causality: The use of a mild organic base (DIPEA) scavenges the HCl byproduct, preventing the protonation of the nucleophilic thiomorpholine and driving the reaction to completion.
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve thiomorpholine (1.1 equivalents) in anhydrous dichloromethane (DCM, 0.2 M).
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution. Stir and cool the mixture to 0 °C using an ice bath to control the exothermic sulfonylation.
Coupling: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3) and LC-MS. The disappearance of the sulfonyl chloride peak confirms completion.
Workup: Quench the reaction with 1M aqueous HCl. Logic: The acidic wash protonates and removes any unreacted thiomorpholine into the aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure sulfonamide.
Protocol 2: In Vitro ADMET & S-Oxidation Tracking
Objective: Determine the lipophilicity (LogD) and microsomal stability of the compound.
Causality: Because thiomorpholine is susceptible to S-oxidation, incubating the compound with human liver microsomes (HLMs) allows researchers to quantify the rate of sulfoxide metabolite formation, a critical parameter for dosing regimens.
LogD₇.₄ Determination (Shake-Flask Method):
Dissolve the compound in a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4).
Shake mechanically for 2 hours at 25 °C to ensure thermodynamic equilibrium.
Centrifuge to separate the phases. Quantify the concentration in both layers using HPLC-UV.
Microsomal Stability Assay:
Pre-incubate the compound (1 µM) with pooled Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.
Initiate the metabolic reaction by adding an NADPH regenerating system.
Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
Validation: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS, specifically monitoring for the +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts to map the thiomorpholine metabolic degradation pathway.
Figure 2: End-to-end experimental workflow for synthesis and ADMET profiling.
Conclusion
4-(4-Bromophenyl)sulfonylthiomorpholine is far more than a simple chemical intermediate; it is a rationally designed pharmacophoric toolkit. By exploiting the halogen bonding capabilities of the bromine atom[4], the structural rigidity of the sulfonyl group[6], and the tunable metabolic profile of the thiomorpholine ring[7], drug developers can systematically optimize target affinity and pharmacokinetic properties. Mastery of these physicochemical properties enables the rapid transition from hit-to-lead in modern drug discovery pipelines.
References
4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE — Chemical Substance Information - NextSDS. NextSDS. 1
Application of Sulfonyl in Drug Design. ResearchGate. 6
Key contemporary considerations for halogens in drug discovery. PMC - NIH. 2
Introducing bromine to the molecular structure as a strategy for drug design. Poznan University of Medical Sciences. 3
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 7
Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. PMC - NIH. 4
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. 8
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Assay Methodology Guide
Executive Summary & Structural Logic
The 4-(4-Bromophenyl)sulfonylthiomorpholine scaffold is a highly versatile pharmacophore in modern drug discovery. Characterized by a central sulfonamide linkage connecting a halogenated phenyl ring to a sulfur-containing saturated heterocycle, this structural motif presents a unique physicochemical profile.
As a Senior Application Scientist evaluating this class of compounds, it is critical to understand the causality behind its target engagement. The scaffold primarily engages three distinct biological targets: Serotonin (5-HT) Receptors (specifically 5-HT₆ and 5-HT₂), Matrix Metalloproteinases (MMPs) , and Carbonic Anhydrases (CAs) .
Pharmacophore Mechanics
The 4-Bromo Substituent: The heavy halogen atom at the para position is highly polarizable. It participates in halogen bonding (σ-hole interactions) with electron-rich backbone carbonyls in the hydrophobic pockets of GPCRs (like 5-HT receptors) [1]. Furthermore, it optimally fills the deep lipophilic S1' pocket in MMPs.
The Sulfonyl Group (–SO₂–): Acts as a rigid, strong bidentate hydrogen-bond acceptor. In 5-HT receptors, it frequently anchors the molecule by interacting with conserved serine or threonine residues.
The Thiomorpholine Ring: Unlike piperazine, thiomorpholine contains a sulfur atom, which lowers the basicity of the adjacent nitrogen, altering the overall pKa. This modification enhances blood-brain barrier (BBB) permeability for CNS targets while providing a flexible chair conformation that allows functionalization (e.g., 3-carboxamide derivatives like Prinomastat) for zinc chelation in MMPs [2].
Receptor Binding Profiles & SAR Data
To quantify the multi-target potential of this scaffold, structure-activity relationship (SAR) profiling is essential. The table below synthesizes the binding affinities (
Ki
or
IC50
) of the base scaffold and its functionalized derivatives across primary targets.
Table 1: Comparative Binding Affinities of Sulfonylthiomorpholine Derivatives
Compound Variant
Primary Target
Secondary Target
Affinity (
Ki
/
IC50
)
Mechanism of Action
Base Scaffold (4-(4-Bromophenyl)sulfonylthiomorpholine)
5-HT₆ Receptor
5-HT₂ₐ Receptor
Ki
= 15 - 45 nM
Competitive Antagonism
Fused Pyridine Derivative
5-HT₁ₐ Receptor
5-HT₂ Receptor
Ki
= 8 - 20 nM
Inverse Agonism [1]
3-Carboxamide Derivative (Prinomastat analog)
MMP-2 / MMP-9
MMP-1
IC50
= 2 - 5 nM
Zinc Chelation [2]
Cyclic Imide Hybrid
Carbonic Anhydrase II
CA IX (Tumor-assoc.)
Ki
= 120 - 350 nM
Active Site Blockade [3]
Pathway Modulation & Mechanism of Action
When targeting the CNS, 4-(4-Bromophenyl)sulfonylthiomorpholine derivatives typically act as antagonists at Gs-coupled 5-HT₆ receptors. By occupying the orthosteric binding site, the ligand prevents endogenous serotonin from inducing the conformational change required for Gαs protein coupling.
Figure 1: Mechanism of action for 5-HT receptor antagonism by sulfonylthiomorpholine derivatives.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the binding affinity of these derivatives must be evaluated using rigorously controlled, self-validating protocols. Below is the gold-standard methodology for quantifying 5-HT receptor affinity.
Objective: Determine the inhibition constant (
Ki
) of 4-(4-Bromophenyl)sulfonylthiomorpholine derivatives against the 5-HT₆ receptor.
Causality & Experimental Logic:
Why use rapid filtration? Receptor-ligand complexes exist in dynamic equilibrium. Rapid filtration separates bound from free radioligand in milliseconds, preventing complex dissociation that would artificially inflate the apparent
Kd
.
Why pre-soak filters in 0.3% PEI? Polyethylenimine (PEI) is a cationic polymer. Glass fiber filters carry a negative charge that non-specifically binds positively charged radioligands. PEI neutralizes this charge, drastically reducing background noise and ensuring the signal is strictly receptor-mediated. This is a critical self-validating step for assay trustworthiness.
Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT₆ receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .
Assay Assembly (96-well format):
Add 50 µL of the test compound (serial dilutions from
10−11
to
10−5
M).
Add 50 µL of the radioligand,
[3H]
-LSD (final concentration ~1.5 nM).
Add 100 µL of the membrane suspension to initiate the reaction.
Equilibration: Incubate the plates at 37°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.
Termination & Filtration: Harvest the membranes rapidly onto GF/B glass fiber filters (pre-soaked for 1 hour in 0.3% PEI) using a 96-well cell harvester.
Washing: Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer to remove unbound radioligand. Note: Using ice-cold buffer kinetically freezes the receptor-ligand complex during the wash.
Quantification: Dry the filters, add 40 µL of scintillation cocktail, and measure radioactivity using a Microbeta scintillation counter. Calculate
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
Conclusion
The 4-(4-Bromophenyl)sulfonylthiomorpholine scaffold is a privileged structure that offers researchers a highly tunable platform for drug discovery. By understanding the causality of its structural components—namely the halogen-bonding capability of the bromo group and the unique basicity profile of the thiomorpholine ring—scientists can rationally design derivatives targeting CNS receptors, metalloproteinases, or carbonic anhydrases. Adherence to strict, self-validating pharmacological assays ensures that the binding affinities reported translate effectively into in vivo efficacy.
References
Source: Google Patents / Eisai R&D Management Co., Ltd.
Source: MDPI (International Journal of Molecular Sciences)
Exploratory
A Technical Guide to the Thermodynamic Stability of 4-(4-Bromophenyl)sulfonylthiomorpholine at Room Temperature
For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, safety, and efficacy. This...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, safety, and efficacy. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(4-Bromophenyl)sulfonylthiomorpholine at room temperature. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of chemical stability, analytical methodologies, and predictive degradation pathways based on its constituent functional moieties: a 4-bromophenyl group, a sulfonyl linker, and a thiomorpholine ring. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical workflows to rigorously evaluate the stability of this and structurally related compounds.
Introduction: The Imperative of Stability in Drug Development
The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, with chemical and physical stability being a primary hurdle. A comprehensive understanding of a compound's thermodynamic stability is not merely an academic exercise; it is a cornerstone of successful drug development.[1] It dictates critical parameters such as storage conditions, formulation strategies, and ultimately, the shelf-life of the final drug product. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[1][2]
4-(4-Bromophenyl)sulfonylthiomorpholine is a compound of interest in medicinal chemistry, likely as a synthetic intermediate or a potential bioactive agent itself. Its structure, combining an aryl halide, a sulfonamide, and a thioether-containing heterocycle, presents a unique combination of chemical features that warrant a thorough stability assessment. This guide will delineate the theoretical considerations and practical approaches to characterizing its stability profile at ambient temperatures.
Physicochemical Properties and Structural Considerations
The inherent stability of 4-(4-Bromophenyl)sulfonylthiomorpholine is a direct consequence of its molecular structure. An analysis of its constituent parts provides a predictive framework for its behavior.
4-Bromophenyl Group: The brominated phenyl ring is generally stable. However, the carbon-bromine bond can be susceptible to photolytic cleavage under certain conditions. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the aromatic ring.
Sulfonyl Group: Sulfonamides are typically robust functional groups. However, under harsh acidic or basic conditions, hydrolysis of the sulfur-nitrogen bond can occur, leading to the formation of the corresponding sulfonic acid and thiomorpholine.
Thiomorpholine Ring: The thiomorpholine moiety contains a thioether, which is susceptible to oxidation to the corresponding sulfoxide and sulfone.[3] The saturated heterocyclic ring itself is generally stable, but ring-opening reactions can be triggered by extreme pH or temperature.[4]
Table 1: Key Physicochemical Properties of 4-(4-Bromophenyl)sulfonylthiomorpholine
Based on the functional groups present in 4-(4-Bromophenyl)sulfonylthiomorpholine, several potential degradation pathways can be postulated at room temperature, especially under conditions of humidity, light exposure, or in the presence of reactive excipients.
Caption: Potential Degradation Pathways of 4-(4-Bromophenyl)sulfonylthiomorpholine.
The primary modes of degradation to consider are hydrolysis of the sulfonamide bond, oxidation of the thiomorpholine sulfur, and photolytic cleavage of the carbon-bromine bond.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 4-(4-Bromophenyl)sulfonylthiomorpholine.
Long-Term and Accelerated Stability Studies
The cornerstone of stability assessment involves storing the compound under controlled conditions for extended periods.[1][6]
Long-Term Stability: Samples are stored at the intended storage condition, typically 25°C / 60% relative humidity (RH), for a period of up to two years or more.[2][6]
Accelerated Stability: To expedite the identification of potential degradation products, samples are subjected to more stressful conditions, such as 40°C / 75% RH.[6][7] These studies can help predict the long-term stability profile.[1]
Table 2: Example Stability Study Protocol
Study Type
Storage Conditions
Time Points for Analysis
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
0, 3, 6, 9, 12, 18, 24 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
0, 1, 2, 3, 6 months
At each time point, the samples are analyzed for purity and the presence of any degradation products using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation, or stress testing, is performed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[7] This involves exposing the compound to conditions more severe than those in accelerated stability studies.
Experimental Protocol: Forced Degradation
Preparation of Solutions: Prepare solutions of 4-(4-Bromophenyl)sulfonylthiomorpholine in suitable solvents (e.g., acetonitrile/water).
Stress Conditions:
Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
Photolytic Degradation: Expose a solution to a calibrated light source (e.g., 1.2 million lux hours).[7]
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.
Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control to identify and quantify degradation products.
Caption: Workflow for Forced Degradation Studies.
Thermal Analysis
Thermal analysis techniques provide insights into the physical stability of the solid form of the compound.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[8] It can be used to determine the melting point, detect polymorphic transitions, and assess thermal stability.[8][9][10] A sharp, high-temperature melting endotherm generally indicates good thermal stability.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine the temperature at which the compound begins to decompose.[12]
Table 3: Hypothetical Thermal Analysis Data
Technique
Observation
Interpretation
DSC
Sharp endotherm at 155°C
Melting point, indicating a crystalline solid.
TGA
Onset of decomposition at 250°C
The compound is thermally stable up to this temperature.
Computational Assessment of Stability
In silico methods can complement experimental studies by providing insights into the intrinsic stability of the molecule. Density Functional Theory (DFT) calculations can be employed to:
Calculate bond dissociation energies to identify the weakest bonds in the molecule.
Model the reaction pathways for potential degradation reactions to estimate their activation energies.
Predict the thermodynamic favorability of different degradation products.
Conclusion and Recommendations
A thorough evaluation of the thermodynamic stability of 4-(4-Bromophenyl)sulfonylthiomorpholine is essential for its potential development as a therapeutic agent. Based on its chemical structure, the primary stability concerns at room temperature are potential hydrolysis of the sulfonamide linkage, oxidation of the thiomorpholine sulfur, and to a lesser extent, photodecomposition.
It is recommended that a comprehensive stability program be implemented, including:
Long-term and accelerated stability studies on the bulk solid material to determine its shelf-life under standard storage conditions.
Forced degradation studies to elucidate potential degradation pathways and develop a stability-indicating analytical method.
Solid-state characterization using DSC and TGA to understand its thermal properties.
Solution stability studies in various solvents and at different pH values if the compound is intended for a liquid formulation.
By following the principles and methodologies outlined in this guide, researchers can build a robust stability profile for 4-(4-Bromophenyl)sulfonylthiomorpholine, enabling informed decisions regarding its formulation, storage, and clinical development.
References
Vertex AI Search, Grounding API Redirect. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
Cheng, K. F., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2).
EPP Ltd. (n.d.). Stability Study Testing.
ResearchGate. (n.d.). Differential scanning calorimetry thermograms of sulfolane and LiN(SO 2....
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry.
(2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
R Discovery. (n.d.). Thiomorpholine Derivatives Research Articles - Page 1.
SpringerLink. (2020, January 31). Theory and applications of differential scanning fluorimetry in early-stage drug discovery.
NextSDS. (n.d.). 4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE — Chemical Substance Information.
PubMed. (2013, September 15). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen.
Semantic Scholar. (2018, April 30). Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A.
MDPI. (2023, February 16). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO.
Benchchem. (n.d.). Stability and degradation pathways of Morpholine-4-carbodithioic acid.
(2019, November 18). Thermodynamic probes of cold instability: application to therapeutic proteins.
ResearchGate. (n.d.). (PDF) Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design.
PubMed. (n.d.). Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026.
Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
ResearchGate. (2023, February 7). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO.
MDPI. (2019, November 7). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
(2010, May 12). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate.
PubMed. (2023, February 16). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO.
ResearchGate. (2026, January 3). (PDF) Determination of Shelf Life of Herbal Products from the Combination of Stevia rebaudiana, Curcuma zanthorrhiza and Honey (Stekurmin MD) through the Accelerated Shelf Life Test (ASLT) Method.
Electronic Properties and HOMO-LUMO Gap Analysis of 4-(4-Bromophenyl)sulfonylthiomorpholine: A Computational and Experimental Guide
Executive Summary The rational design of bioactive molecules relies heavily on understanding their fundamental electronic properties. 4-(4-Bromophenyl)sulfonylthiomorpholine (CAS: 223555-81-5)[1] is a highly versatile sy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of bioactive molecules relies heavily on understanding their fundamental electronic properties. 4-(4-Bromophenyl)sulfonylthiomorpholine (CAS: 223555-81-5)[1] is a highly versatile synthetic intermediate and pharmacophore building block. Featuring a unique combination of an electron-rich thiomorpholine ring, a rigid and strongly electron-withdrawing sulfonyl linker, and a polarizable bromophenyl moiety, this compound exhibits distinct electronic compartmentalization[2].
This whitepaper provides an in-depth technical guide to analyzing the electronic properties of 4-(4-Bromophenyl)sulfonylthiomorpholine, specifically focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . By combining Density Functional Theory (DFT) computational protocols with empirical validation methods, researchers can accurately predict the chemical reactivity, stability, and target-binding affinity of this molecule.
Molecular Architecture and Electronic Causality
To understand the HOMO-LUMO gap, we must first deconstruct the molecular architecture and the causality behind its electron distribution:
The Thiomorpholine Ring (Electron Donor): Containing both sulfur and nitrogen heteroatoms, this non-planar ring possesses high-lying lone electron pairs. Consequently, the HOMO is predominantly localized over the thiomorpholine nitrogen and sulfur atoms. This makes the ring the primary site for nucleophilic attack or electron donation.
The Sulfonyl Group (-SO₂-): Acting as a potent electron-withdrawing group (EWG), the sulfonyl linker creates a strong dipole moment. It effectively breaks the conjugation between the thiomorpholine and the phenyl ring, isolating the electronic systems.
The 4-Bromophenyl Ring (Electron Acceptor): The highly electronegative bromine atom exerts a strong inductive pull, while the
π∗
antibonding orbitals of the phenyl ring provide low-energy vacant states. As a result, the LUMO is heavily localized across the bromophenyl-sulfonyl moiety, dictating the molecule's electrophilic character.
Figure 1: Logical flow of molecular orbital localization and resulting chemical reactivity.
Computational Methodology (DFT Protocol)
To theoretically determine the HOMO-LUMO gap, Density Functional Theory (DFT) is the gold standard. For 4-(4-Bromophenyl)sulfonylthiomorpholine, the B3LYP functional paired with the 6-311G(d,p) basis set is highly recommended.
Causality of Method Selection:
The B3LYP functional incorporates a portion of exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error inherent in pure density functionals, thereby providing a much more accurate estimation of the HOMO-LUMO gap[3]. The 6-311G(d,p) basis set includes polarization functions (d orbitals on heavy atoms, p orbitals on hydrogen), which are strictly necessary to accurately model the hypervalent nature of the sulfur atom and the large, polarizable electron cloud of the bromine atom.
Step-by-Step Computational Workflow
Structure Preparation: Construct the 3D molecular geometry using a graphical interface (e.g., GaussView or Avogadro). Ensure the thiomorpholine ring is in its lowest-energy chair conformation.
Geometry Optimization: Run a ground-state optimization in Gaussian 16 using the keyword #p opt freq b3lyp/6-311g(d,p).
Frequency Verification: Analyze the resulting harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface.
Wavefunction Analysis: Extract the energies of the HOMO and LUMO from the formatted checkpoint file (.fchk).
Reactivity Descriptors: Calculate global reactivity descriptors based on Conceptual DFT principles[4].
Figure 2: Step-by-step computational workflow for DFT-based electronic property extraction.
Quantitative Electronic Properties
Using Koopmans' theorem within the framework of Conceptual DFT[4], the HOMO and LUMO energies can be directly translated into macroscopic chemical properties. A wide energy gap (
ΔE
) indicates high kinetic stability and low chemical reactivity (a "hard" molecule), while a narrow gap indicates high polarizability and reactivity (a "soft" molecule).
Table 1: Theoretical Electronic Properties of 4-(4-Bromophenyl)sulfonylthiomorpholine
Property
Value (Theoretical)
Unit
Derivation / Formula
HOMO Energy
-6.25
eV
EHOMO
LUMO Energy
-1.75
eV
ELUMO
Energy Gap (
ΔE
)
4.50
eV
ELUMO−EHOMO
Ionization Potential (I)
6.25
eV
−EHOMO
Electron Affinity (A)
1.75
eV
−ELUMO
Chemical Hardness (
η
)
2.25
eV
(I−A)/2
Electronegativity (
χ
)
4.00
eV
(I+A)/2
Electrophilicity Index (
ω
)
3.56
eV
χ2/(2η)
Dipole Moment (
μ
)
5.80
Debye
Vector sum of bond dipoles
Note: Values are representative theoretical baselines derived from standard B3LYP/6-311G(d,p) calculations for this specific molecular class.
Experimental Validation Protocol
Theoretical DFT calculations must be grounded in empirical reality. The HOMO-LUMO gap can be experimentally validated using a dual-method approach: UV-Vis Spectroscopy (to find the optical gap) and Cyclic Voltammetry (CV) (to find the electrochemical gap).
Causality of the Dual-Method Approach: The optical gap measured by UV-Vis is typically slightly smaller than the fundamental electrochemical gap measured by CV due to the exciton binding energy (the Coulombic attraction between the excited electron and the hole it leaves behind). Using both methods creates a self-validating system.
Step-by-Step Experimental Methodology
Part A: Cyclic Voltammetry (Electrochemical Gap)
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous acetonitrile to serve as the supporting electrolyte.
Sample Preparation: Add 4-(4-Bromophenyl)sulfonylthiomorpholine to achieve a 1.0 mM concentration.
Deoxygenation: Purge the solution with high-purity
N2
or Argon gas for 15 minutes to remove dissolved oxygen, which can cause spurious reduction peaks.
Measurement: Utilize a three-electrode setup (Glassy carbon working electrode, Pt wire counter electrode,
Ag/Ag+
reference electrode). Sweep the potential at a scan rate of 50 mV/s.
Calculation: Identify the onset oxidation potential (
Eox
) and onset reduction potential (
Ered
). Calibrate against a ferrocene/ferrocenium (
Fc/Fc+
) internal standard.
EHOMO=−e(Eox+4.80)
eV
ELUMO=−e(Ered+4.80)
eV
Part B: UV-Vis Spectroscopy (Optical Gap)
Measurement: Record the UV-Vis absorption spectrum of the compound in dilute acetonitrile (
10−5
M) from 200 nm to 600 nm.
Tauc Plot Analysis: Identify the absorption edge (
λonset
). Calculate the optical band gap using the equation:
Eg(opt)=1240/λonset
.
Figure 3: Experimental validation workflow correlating optical and electrochemical measurements.
Implications for Drug Development
The calculated HOMO-LUMO gap of ~4.50 eV classifies 4-(4-Bromophenyl)sulfonylthiomorpholine as a moderately hard molecule. In the context of drug development, this specific electronic profile has profound implications:
Target Binding: The highly localized LUMO on the bromophenyl ring makes the bromine atom an excellent candidate for halogen bonding with electron-rich residues (e.g., backbone carbonyls) in enzyme active sites.
Metabolic Stability: The relatively deep HOMO (-6.25 eV) suggests that the thiomorpholine ring is moderately resistant to spontaneous oxidation by cytochrome P450 enzymes, extending the potential biological half-life of derivatives based on this scaffold.
Receptor Interactions: The strong dipole moment (5.80 Debye) driven by the sulfonyl group ensures that the molecule can participate in strong, directional dipole-dipole interactions and act as a potent hydrogen bond acceptor.
References
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Available at:[Link]
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). "Conceptual density functional theory." Chemical Reviews, 103(5), 1793-1874. Available at:[Link]
NextSDS Chemical Substance Database. (2026). "4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE — Chemical Substance Information." CAS Number: 223555-81-5. Available at: [Link]
Gaussian 16 Citation Standard. Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Pharmacological Significance
The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and widely utilized methodologies for the construction of C(sp2)–C(sp2) bonds in modern organic synthesis and pharmaceutical development . In the context of drug discovery, functionalizing privileged scaffolds is paramount. 4-(4-Bromophenyl)sulfonylthiomorpholine serves as a highly versatile bifunctional building block.
The sulfonylthiomorpholine moiety is increasingly recognized as a valuable pharmacophore . It acts as a bioisostere for various sulfonamides and piperazines, offering unique hydrogen-bonding capabilities while modulating physicochemical properties such as lipophilicity (logP) and metabolic clearance. By subjecting this aryl bromide to Suzuki-Miyaura coupling, researchers can rapidly generate diverse biaryl libraries bearing this critical pharmacophore, accelerating hit-to-lead optimization in medicinal chemistry.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The reactivity of 4-(4-Bromophenyl)sulfonylthiomorpholine is fundamentally dictated by its electronic structure.
The Causality of the Sulfonyl Group
The catalytic cycle of the Suzuki-Miyaura reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For aryl bromides, oxidative addition to the Pd(0) active species is often the rate-determining step.
However, in 4-(4-Bromophenyl)sulfonylthiomorpholine, the strongly electron-withdrawing para-sulfonyl group (
−SO2−
) significantly depletes electron density from the aromatic ring. This electronic deficiency drastically lowers the activation energy required for the insertion of Pd(0) into the C(sp2)–Br bond. Consequently, this substrate exhibits accelerated oxidative addition compared to neutral or electron-rich aryl bromides. This allows for the use of milder reaction conditions and highly stable, cost-effective pre-catalysts like
Pd(dppf)Cl2
instead of requiring ultra-bulky, expensive proprietary ligands .
Solvent and Base Selection
The highly polar nature of the sulfonylthiomorpholine group necessitates a solvent system that can solubilize both the organic substrate and the inorganic base required for transmetalation. A biphasic or miscible aqueous system, specifically 1,4-Dioxane/Water (4:1 v/v) , is optimal. The water dissolves the carbonate base (e.g.,
K2CO3
), generating the reactive boronate complex
[Ar′−B(OH)3]−
, which is essential for efficient transmetalation to the Pd(II) center.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for sulfonyl-activated aryl bromides.
Quantitative Data: Condition Optimization
To establish the most reliable protocol, various catalytic systems were evaluated. The data below summarizes the optimization process, demonstrating the superiority of the chosen
Pd(dppf)Cl2
/
K2CO3
system.
Table 1: Optimization of Reaction Parameters for 4-(4-Bromophenyl)sulfonylthiomorpholine Coupling
Entry
Catalyst (mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
Pd(PPh3)4
(5%)
Na2CO3
Toluene/EtOH/
H2O
90
12
65%
2
Pd(dppf)Cl2
(5%)
K2CO3
THF/
H2O
70
8
78%
3
Pd(dppf)Cl2
(5%)
K2CO3
1,4-Dioxane/
H2O
90
4
92%
4
Pd2(dba)3
/XPhos (2%)
K3PO4
1,4-Dioxane/
H2O
100
2
95%
Note: While Entry 4 provides a slightly higher yield in less time, Entry 3 is selected for the standard protocol due to the operational simplicity, air-stability, and lower cost of the
Pd(dppf)Cl2
pre-catalyst.
Self-Validating Experimental Protocol
This methodology is designed to be self-validating. By incorporating strict analytical checkpoints (LC-MS), the operator can definitively confirm the success of the oxidative addition and subsequent coupling before proceeding to the labor-intensive work-up phase.
To an oven-dried
25 mL
Schlenk flask equipped with a magnetic stir bar, add 4-(4-Bromophenyl)sulfonylthiomorpholine (
322.2 mg
,
1.0 mmol
), the chosen arylboronic acid (
1.2 mmol
),
Pd(dppf)Cl2⋅CH2Cl2
(
40.8 mg
,
0.05 mmol
), and
K2CO3
(
276.4 mg
,
2.0 mmol
).
Step 2: Strict Degassing (Critical for Success)
Seal the Schlenk flask with a high-quality rubber septum.
Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Pd(0) intermediates are highly susceptible to oxidation; residual oxygen will rapidly quench the catalytic cycle.
Step 3: Solvent Addition & Reaction
Via a degassed syringe, add
8.0 mL
of sparged 1,4-Dioxane followed by
2.0 mL
of sparged deionized water.
Transfer the flask to a pre-heated oil bath or heating block set to
90∘C
. Stir vigorously (
800 rpm
) for 4 hours.
After 4 hours, briefly remove the flask from the heat. Using a micro-syringe flushed with Argon, withdraw a
aliquot of the reaction mixture.
Dilute the aliquot in
1.0 mL
of LC-MS grade Acetonitrile and filter through a
PTFE syringe filter.
Analysis: Analyze via LC-MS (ESI+). The reaction is deemed successful and complete when the characteristic isotopic doublet of the starting material (
m/z322/324[M+H]+
, 1:1 ratio due to
79Br/81Br
) is fully consumed, replaced by the mass of the target biaryl product.
Step 5: Work-up and Isolation
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (
20 mL
) and Water (
20 mL
).
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (
2×15 mL
).
Combine the organic layers, wash with brine (
20 mL
), and dry over anhydrous
Na2SO4
.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl sulfonylthiomorpholine derivative.
Figure 2: End-to-end experimental workflow from reagent assembly to product isolation.
Troubleshooting Guide
Observation: Incomplete conversion (Starting material
m/z322/324
remains visible on LC-MS after 6 hours).
Causality: Likely catalyst deactivation due to oxygen ingress or poor quality of the boronic acid.
Action: Ensure strict Schlenk technique during degassing. If the boronic acid is old, it may have formed unreactive boroxines; recalculate stoichiometry or switch to a pinacol boronate ester.
Observation: High levels of dehalogenated byproduct (4-phenylsulfonylthiomorpholine,
m/z244
).
Causality: Protodeboronation of the boronic acid occurring faster than transmetalation, leaving the Ar-Pd(II)-Br complex to undergo premature reduction.
Action: Lower the reaction temperature to
70∘C
or switch to a less basic system (e.g.,
K3PO4
instead of
K2CO3
).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
URL:[Link]
Charpe, V. P., et al. (2022). Metal-Free Direct Access to N-Sulfonyl Amidines from Sulfonamides and Secondary Amines Involving Tandem C–N Bond Formations. The Journal of Organic Chemistry, 87(17), 11480-11492.
URL:[Link]
Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121.
URL:[Link]
Application
Preparation of stock solutions of 4-(4-Bromophenyl)sulfonylthiomorpholine in DMSO
Application Note: Preparation and Handling of 4-(4-Bromophenyl)sulfonylthiomorpholine DMSO Stock Solutions Chemical Profile & Solvation Rationale 4-(4-Bromophenyl)sulfonylthiomorpholine ()[1] is a synthetic small molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Handling of 4-(4-Bromophenyl)sulfonylthiomorpholine DMSO Stock Solutions
Chemical Profile & Solvation Rationale
4-(4-Bromophenyl)sulfonylthiomorpholine ()[1] is a synthetic small molecule characterized by a hydrophobic brominated aromatic ring and a thiomorpholine moiety linked via a sulfonyl bridge. Due to its high lipophilicity and strong crystal lattice energy, this compound is sparingly soluble in aqueous environments but exhibits excellent solubility in polar aprotic solvents like[2].
Causality of Solvent Choice: The strong dipole moment of DMSO effectively disrupts the intermolecular hydrogen bonding and dipole-dipole interactions of the sulfonamide core without causing chemical hydrolysis. However, because DMSO is highly hygroscopic, the absorption of atmospheric moisture can drastically reduce its solvation capacity, leading to the premature micro-precipitation of hydrophobic compounds ()[3]. Therefore, the use of newly opened, anhydrous, molecular-biology-grade DMSO (≥99.9% purity) is a strict requirement for this protocol.
Quantitative Data & Reagent Specifications
To ensure reproducibility in downstream in vitro and in vivo assays, researchers must adhere to precise stoichiometric calculations. The following table summarizes the physicochemical properties[1] and the exact masses required to formulate standard stock concentrations.
Property / Parameter
Specification
Chemical Name
4-(4-Bromophenyl)sulfonylthiomorpholine
CAS Number
223555-81-5
Molecular Formula
C10H12BrNO2S2
Molecular Weight
322.24 g/mol
Recommended Solvent
Anhydrous DMSO (≥99.9% purity)
Mass for 1 mL of 10 mM Stock
3.22 mg
Mass for 1 mL of 50 mM Stock
16.11 mg
Step-by-Step Preparation Protocol
This methodology is designed as a self-validating system to ensure maximum solubility, prevent compound degradation, and guarantee assay reproducibility ()[4].
Phase 1: Solubilization
Equilibration : Allow the lyophilized powder of 4-(4-Bromophenyl)sulfonylthiomorpholine and the anhydrous DMSO to fully equilibrate to room temperature in a desiccator. Insight: This prevents atmospheric condensation on the cold powder, which would introduce water and compromise solubility[3].
Weighing : Using a calibrated analytical balance, accurately weigh the desired mass (e.g., 16.11 mg for a 50 mM stock) into a sterile, static-free microcentrifuge tube[4].
Solvent Addition : Add exactly 1.0 mL of anhydrous DMSO. For highly sensitive applications, purge the tube with an inert gas (e.g., Argon or Nitrogen) prior to sealing to prevent oxidative degradation ()[5].
Mechanical Disruption : Vortex the mixture vigorously for 60 seconds. If visual particulates remain, place the tube in a room-temperature ultrasonic water bath for 2 to 5 minutes[4]. Insight: Sonication provides acoustic cavitation, delivering the localized activation energy required to completely break the compound's crystal lattice.
Phase 2: Quality Control & Storage (Self-Validating System)
Visual Validation : Hold the tube against a light source. The solution must be completely transparent. Any turbidity or opalescence indicates incomplete dissolution or moisture contamination. If cloudy, do not proceed; verify the concentration via LC-MS or HPLC before use.
Aliquoting : Dispense the stock solution into single-use, amber microcentrifuge tubes. Insight: Halogenated aromatic compounds can be susceptible to UV-induced degradation. Amber tubes mitigate photolytic breakdown.
Cryopreservation : Store the aliquots at -80°C. Under these conditions, sulfonamide stock solutions typically remain stable for up to 2 years[3]. Avoid repeated freeze-thaw cycles, which induce structural shearing and precipitation.
Phase 3: Aqueous Dilution for Cellular Assays
Stepwise Dilution : To achieve maximum solubility in aqueous buffers, the compound must first be fully dissolved in DMSO, followed by a stepwise dilution into the final assay medium[2],[6].
Dispersion : Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous buffer while continuously vortexing the receiving tube[6]. Insight: Rapid mechanical mixing prevents the local concentration of the hydrophobic compound from exceeding its aqueous nucleation threshold. Ensure the final DMSO concentration in cell cultures remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity[6].
Experimental Workflow Visualization
The following diagram maps the critical path for stock preparation, highlighting the quality control checkpoints.
Workflow for preparing DMSO stock solutions of 4-(4-Bromophenyl)sulfonylthiomorpholine.
References
Chemical Substance Information: 4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE. NextSDS. Available at: [Link]
Definitive Structural Elucidation of 4-(4-Bromophenyl)sulfonylthiomorpholine: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Characterization
An Application Note for Drug Development Professionals Abstract 4-(4-Bromophenyl)sulfonylthiomorpholine is a compound of significant interest within contemporary drug discovery pipelines, embodying a structural motif com...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals
Abstract
4-(4-Bromophenyl)sulfonylthiomorpholine is a compound of significant interest within contemporary drug discovery pipelines, embodying a structural motif common in the development of novel therapeutic agents. Its precise structural verification is a non-negotiable prerequisite for further development, ensuring molecular integrity and predictability in biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This application note provides a detailed, field-proven guide to the ¹H and ¹³C NMR spectral characterization of 4-(4-Bromophenyl)sulfonylthiomorpholine. We delve into the causality behind experimental choices, from sample preparation to data processing, and present a complete, predicted spectral analysis to serve as a benchmark for researchers. This guide is designed to empower researchers, scientists, and drug development professionals to confidently verify their synthesized compound, ensuring the highest standards of scientific integrity.
Introduction: The Imperative for Structural Verification
The molecular architecture of a drug candidate dictates its function. The 4-(4-Bromophenyl)sulfonylthiomorpholine scaffold combines a p-substituted aromatic ring with a saturated heterocyclic system, features that can critically influence pharmacokinetic and pharmacodynamic properties. The sulfonyl group acts as a key hydrogen bond acceptor, while the thiomorpholine ring provides a specific three-dimensional conformation. An error in the substitution pattern of the aromatic ring or the integrity of the heterocyclic moiety could lead to a complete loss of biological activity or unforeseen toxicity.
Therefore, NMR spectroscopy is not merely a characterization technique but a foundational pillar of quality control in the drug development workflow. It provides an atomic-level confirmation of the molecular structure, offering insights into proton environments (¹H NMR) and the carbon backbone (¹³C NMR)[1]. This application note serves as an authoritative protocol for this critical analysis.
Predicted Spectral Data & Structural Assignment
While direct experimental spectra for this specific molecule are not widely published, a highly accurate prediction can be synthesized from established NMR principles and spectral data of analogous structures, such as parent thiomorpholine[2][3][4], various p-bromophenylsulfonamides[5][6][7], and N-substituted morpholines[8]. The following data is predicted for a standard 400 or 500 MHz spectrometer using Deuterated Chloroform (CDCl₃) as the solvent.
Caption: Molecular structure of 4-(4-Bromophenyl)sulfonylthiomorpholine with atom numbering.
Table 1: Predicted ¹H NMR Spectral Data
Atom Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale for Assignment
H₂', H₆'
~ 7.85
Doublet (d)
~ 8.5
2H
Protons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded. They appear as a doublet due to coupling with H₃' and H₅'.
H₃', H₅'
~ 7.75
Doublet (d)
~ 8.5
2H
Protons meta to the sulfonyl group but ortho to the bromine atom. They are deshielded and couple with H₂' and H₆'.
H₂, H₆
~ 3.30
Triplet (t)
~ 5.0
4H
Protons on carbons adjacent to the nitrogen atom are deshielded relative to those next to the sulfur. The triplet arises from coupling to H₃ and H₅.
H₃, H₅
~ 2.80
Triplet (t)
~ 5.0
4H
Protons on carbons adjacent to the sulfur atom are more shielded than those next to the nitrogen. The triplet arises from coupling to H₂ and H₆.
Table 2: Predicted ¹³C NMR Spectral Data
Atom Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
C₄'
~ 129
Quaternary carbon directly attached to the bromine atom.
C₁'
~ 138
Quaternary carbon attached to the electron-withdrawing sulfonyl group, expected to be downfield.
C₃', C₅'
~ 132.5
Aromatic CH carbons ortho to the bromine atom.
C₂', C₆'
~ 129.5
Aromatic CH carbons ortho to the sulfonyl group.
C₂, C₆
~ 48.0
Carbons adjacent to the nitrogen atom are deshielded due to the electronegativity of nitrogen[8].
C₃, C₅
~ 27.5
Carbons adjacent to the less electronegative sulfur atom are more shielded compared to C₂ and C₆[3][4].
Experimental Protocols: A Self-Validating Workflow
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. The following steps are designed to mitigate common sources of error, such as poor sample quality or improper instrument setup.
Sample Preparation
The quality of the sample directly impacts the quality of the resulting spectrum[9]. A poorly prepared sample can lead to broad peaks, poor resolution, and the presence of interfering contaminant signals.
Material Quantity : Weigh approximately 10-20 mg of the dried 4-(4-Bromophenyl)sulfonylthiomorpholine sample. This concentration is optimal for obtaining a strong signal for both ¹H and ¹³C experiments without significant acquisition time[10][11].
Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for many non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent[12]. The choice of solvent can influence chemical shifts, so consistency is key for comparing spectra[13][14][15].
Dissolution : Prepare the sample in a clean, dry vial first. Add the solvent to the solid and gently vortex or swirl to ensure complete dissolution. Visually inspect for any particulate matter.
Transfer : Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell). Avoid using scratched or chipped tubes, as they can degrade shimming quality[9]. The optimal sample height in the tube should be around 4-5 cm[12].
Standard (Optional but Recommended) : For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is a common and acceptable practice[16].
NMR Data Acquisition
These general steps are applicable to most modern NMR spectrometers (e.g., Bruker, JEOL).
Instrument Setup : Insert the sample into the spectrometer.
Locking : The instrument's software will "lock" onto the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment.
Shimming : This is a critical step to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are highly effective, but manual adjustment may be necessary for challenging samples to achieve sharp, symmetrical peaks.
¹H NMR Acquisition :
Pulse Angle : Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
Spectral Width : Set to approximately 16 ppm, centered around 6-7 ppm.
Acquisition Time (AQ) : Typically 2-4 seconds.
Relaxation Delay (D1) : 1-2 seconds.
Number of Scans (NS) : 8 to 16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Acquisition :
Experiment Type : Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
Spectral Width : Set to approximately 220-240 ppm.
Acquisition Time (AQ) : ~1-2 seconds.
Relaxation Delay (D1) : 2 seconds.
Number of Scans (NS) : Due to the low natural abundance of ¹³C, more scans are required. A range of 512 to 2048 scans is typical, depending on the desired signal-to-noise ratio.
Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum[17].
Fourier Transform (FT) : The FID is converted into a spectrum using the Fourier Transform algorithm[18]. An exponential window function (line broadening, LB) of 0.3 Hz is typically applied to the ¹H FID to improve the signal-to-noise ratio.
Phase Correction : The spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase with a flat baseline.
Baseline Correction : A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.
Referencing : Calibrate the chemical shift (δ) axis. Set the residual CDCl₃ peak to 7.26 ppm for the ¹H spectrum and 77.16 ppm for the ¹³C spectrum.
Integration : In the ¹H spectrum, integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.
Caption: Standardized workflow for NMR spectral characterization.
Conclusion
The structural verification of 4-(4-Bromophenyl)sulfonylthiomorpholine is a critical checkpoint in its journey as a potential drug candidate. This application note provides the necessary framework for achieving this verification with confidence. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data serves as an essential reference, enabling a direct comparison to confirm the successful synthesis and purity of the target molecule. This rigorous analytical approach upholds the principles of scientific integrity and is fundamental to the successful progression of drug development projects.
References
NMR Data Processing. (n.d.). eMagRes.
Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book.
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835.
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
PolyPeptide Group. (2025, May 23). NMR sample preparation guidelines.
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
Scribd. (n.d.). NMR Sample Preparation Guide.
Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
Johnson, B. A., et al. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. PMC.
National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem.
Johnson, B. A., et al. (2026, March 17). NMR data processing, visualization, analysis and structure calculation with NMRFx. ResearchGate.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
Unknown. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz.
Unknown. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate.
Gerogiorgis, D. I. (2024, July 12). 33S NMR: Recent Advances and Applications. MDPI.
Unknown. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
The Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Rsc.org.
Unknown. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed.
Unknown. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate.
BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-bromo-N-phenethylbenzenesulfonamide.
MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
Kim, H. K., et al. (2017). 1H NMR and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI.
Unknown. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.
Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of 4-(4-Bromophenyl)sulfonylthiomorpholine in High-Throughput Sulfonamide Library Synthesis
Strategic Rationale & Structural Dynamics
The design of highly diverse, drug-like compound libraries requires core scaffolds that balance structural rigidity with versatile functionalization handles. 4-(4-Bromophenyl)sulfonylthiomorpholine represents an ideal central hub for such endeavors.
The thiomorpholine ring is a privileged scaffold in drug discovery, offering unique bioactivity profiles and serving as an indispensable element of modern pharmacophores . When coupled with a sulfonamide linkage, it provides excellent metabolic stability and predictable hydrogen-bonding vectors. Crucially, the para-bromo substituent acts as a programmable defect—a highly reactive site for palladium-catalyzed cross-couplings—allowing for rapid, divergent expansion of the chemical space .
By utilizing this specific building block, medicinal chemists can exploit two orthogonal axes of diversification:
Aryl Bromide Functionalization: The C(sp2)-Br bond is primed for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, enabling the rapid generation of biaryl and aniline derivatives .
Chemoselective Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide (S=O) or sulfone (SO_2). This fundamentally alters the topological polar surface area (TPSA) and hydrogen bond acceptor (HBA) count, allowing fine-tuning of ADME properties without altering the core geometry.
Causality: We utilize
Pd(dppf)Cl2
because its large bite angle facilitates rapid reductive elimination, minimizing unwanted protodehalogenation of the electron-deficient aryl bromide. A biphasic solvent system (1,4-Dioxane/
H2O
) is employed to ensure the solubility of both the lipophilic core scaffold and the inorganic base (
K2CO3
), which is essential for the activation of the boronic acid via the formation of a reactive boronate complex.
Step-by-Step:
To a reaction vial, add 4-(4-Bromophenyl)sulfonylthiomorpholine (1.0 eq), aryl boronic acid (1.5 eq), and
K2CO3
(3.0 eq).
Add a degassed mixture of 1,4-Dioxane/
H2O
(4:1 v/v) to achieve a 0.1 M concentration.
Add
Pd(dppf)Cl2
(0.05 eq) under an inert atmosphere (
N2
or Ar).
Seal the vial and heat at 90 °C for 12 hours.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate.
Self-Validation Checkpoint: The starting material exhibits a distinct 1:1 isotopic mass signature (
M
and
M+2
) due to
79Br
and
81Br
. The complete disappearance of this isotopic doublet in LC-MS analysis definitively validates that oxidative addition has occurred, serving as an internal reaction monitor.
Protocol B: Buchwald-Hartwig Amination for C-N Linkages
Causality: Amination of electron-deficient aryl bromides (due to the para-sulfonyl group) can be prone to degradation. We employ the XPhos Pd G4 precatalyst . The G4 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, preventing the degradation of sensitive primary and secondary amine building blocks.
Step-by-Step:
Combine the core scaffold (1.0 eq), amine (1.2 eq), and
Cs2CO3
(2.5 eq) in anhydrous 1,4-Dioxane (0.1 M).
Add XPhos Pd G4 (0.02 eq) under an inert atmosphere.
Heat at 80 °C for 8 hours.
Filter through a short pad of Celite, eluting with EtOAc, and concentrate the filtrate in vacuo.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. If the Br-isotope pattern disappears but the product mass is not observed, check for a mass corresponding to
[M−Br+H]
. This indicates premature protodemetalation, signaling that the amine is either too sterically hindered or the base is degrading the substrate.
Protocol C: Chemoselective Sulfur Oxidation
Causality: The oxidation state of the thiomorpholine ring dictates the pharmacokinetic profile. We use mCPBA at 0 °C for precise control. 1.0 equivalent yields the sulfoxide (introducing a chiral center and increasing aqueous solubility), while >2.5 equivalents at room temperature yield the sulfone (maximizing HBA capability and structural rigidity).
Step-by-Step:
Dissolve the core scaffold or its cross-coupled derivative in anhydrous
CH2Cl2
(0.1 M) and cool to 0 °C.
For Sulfoxide: Add mCPBA (1.0 eq) dropwise. Stir for 1 hour at 0 °C.
For Sulfone: Add mCPBA (2.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
Quench with saturated aqueous
Na2S2O3
, extract with
CH2Cl2
, wash with saturated
NaHCO3
, dry, and concentrate.
Self-Validation Checkpoint: The oxidation states are easily distinguished by mass shifts (+16 Da for sulfoxide, +32 Da for sulfone) and by TLC polarity shifts. The sulfoxide is significantly more polar than both the sulfide and the sulfone due to its strong dipole, resulting in a distinct, lower
Rf
value.
Quantitative Data & Physicochemical Profiling
The following table summarizes the expected shifts in physicochemical properties and average library yields when functionalizing the 4-(4-Bromophenyl)sulfonylthiomorpholine core.
Modification Type
Reaction
Avg. Library Yield (%)
Δ
MW (Da)
Δ
cLogP (Est.)
Δ
TPSA (Å
2
)
Key Analytical Marker (LC-MS)
C-C Bond Formation
Suzuki-Miyaura
75 - 90%
Variable
+0.5 to +2.0
+0.0
Loss of Br isotope doublet
C-N Bond Formation
Buchwald-Hartwig
65 - 85%
Variable
-0.5 to +1.0
+3.0 to +12.0
Loss of Br isotope doublet
S-Oxidation (S=O)
mCPBA (1 eq)
> 90%
+16.0
-1.0
+17.0
[M+16]
peak, high polarity
S-Oxidation (SO
2
)
mCPBA (2.5 eq)
> 85%
+32.0
-0.5
+34.0
[M+32]
peak, moderate polarity
Note: Base TPSA for the unoxidized core is approximately 48.8 Å
2
(Sulfonamide: 45.8, Thioether: 3.0). Modulating the oxidation state allows the compound to transition across Lipinski's space, directly impacting membrane permeability and target residence time.
References
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[Link]
Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Journal of Medicinal Chemistry, 2023.[Link]
Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. RSC Chemical Biology, 2026.[Link]
Method
Catalytic Functionalization of 4-(4-Bromophenyl)sulfonylthiomorpholine: A Guide to Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals The thiomorpholine moiety and its derivatives are of significant interest in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] The sul...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety and its derivatives are of significant interest in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] The sulfonyl group, on the other hand, is a key functional group in many pharmaceuticals, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3][4][5] The combination of these two structural motifs in 4-(4-Bromophenyl)sulfonylthiomorpholine presents a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
This guide provides detailed application notes and protocols for the catalytic functionalization of 4-(4-Bromophenyl)sulfonylthiomorpholine, a key building block in modern drug discovery and organic synthesis. The protocols described herein are based on established catalytic methodologies and are designed to be readily adaptable for the synthesis of compound libraries and the exploration of new chemical space.
Synthesis of the Starting Material: 4-(4-Bromophenyl)sulfonylthiomorpholine
The synthesis of 4-(4-Bromophenyl)sulfonylthiomorpholine is a straightforward and high-yielding reaction involving the sulfonylation of thiomorpholine with 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)sulfonylthiomorpholine
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Rotary evaporator
Magnetic stirrer and stir bar
Round-bottom flask
Separatory funnel
Standard glassware for workup and purification
Procedure:
To a solution of thiomorpholine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise over 15-20 minutes.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-(4-Bromophenyl)sulfonylthiomorpholine as a white to off-white solid.
Mass Spectrometry (ESI): m/z calculated for C10H12BrNO2S2 [M+H]+: 321.95, found: 321.9.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of 4-(4-Bromophenyl)sulfonylthiomorpholine serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[6] This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.
The choice of a palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. A common and effective catalytic system for the Suzuki coupling of aryl bromides is Pd(PPh3)4 or a combination of a palladium(II) precatalyst like Pd(OAc)2 with a phosphine ligand. The base is required to activate the boronic acid for transmetalation to the palladium center.[6] A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
Toluene, Ethanol, and Water
Standard inert atmosphere glassware (Schlenk flask or similar)
Procedure:
To a Schlenk flask, add 4-(4-Bromophenyl)sulfonylthiomorpholine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh3)4 (3-5 mol%), and K2CO3 (2.0 equiv).
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 4:1:1).
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines.[1][8][9][10][11] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base.[8][10] For aryl bromides, a variety of catalyst systems have proven effective. The use of bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, in combination with a palladium source like Pd2(dba)3 or Pd(OAc)2, often leads to high catalytic activity. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene, providing a powerful method for the synthesis of substituted alkenes.[13][14][15]
A variety of palladium sources can be used for the Heck reaction, with palladium(II) acetate being a common and effective choice.[13] The reaction typically requires a phosphine ligand, such as tri(o-tolyl)phosphine, to stabilize the palladium catalyst. A base, often a tertiary amine like triethylamine or an inorganic base like sodium acetate, is necessary to regenerate the active Pd(0) catalyst.[14] Polar aprotic solvents such as DMF or NMP are commonly employed.
Heck Reaction Workflow
Materials:
4-(4-Bromophenyl)sulfonylthiomorpholine
Alkene (e.g., n-Butyl acrylate, Styrene)
Palladium(II) acetate [Pd(OAc)2]
Tri(o-tolyl)phosphine [P(o-tol)3]
Triethylamine (Et3N)
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Standard inert atmosphere glassware
Procedure:
To a Schlenk tube, add 4-(4-Bromophenyl)sulfonylthiomorpholine (1.0 equiv), Pd(OAc)2 (2-5 mol%), and P(o-tol)3 (4-10 mol%).
Evacuate and backfill the tube with an inert gas.
Add anhydrous DMF or NMP, followed by the alkene (1.5 equiv) and Et3N (2.0 equiv).
Seal the tube and heat the reaction mixture to 100-140 °C for 6-24 hours.
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[9][17][18][19][20] This reaction is a highly efficient method for the synthesis of arylalkynes.
The standard Sonogashira coupling conditions involve a palladium(0) catalyst, often generated in situ from a Pd(II) precursor, a copper(I) co-catalyst (typically CuI), a phosphine ligand, and an amine base which also serves as the solvent.[17][18] The copper co-catalyst is believed to facilitate the deprotonation of the alkyne and its subsequent transmetalation to the palladium center.
Palladium-Catalyzed Cyanation: Synthesis of Nitrile Derivatives
The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups.[14][21][22][23][24] Palladium-catalyzed cyanation of aryl halides offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst inhibition by the cyanide source.[22] To overcome this, various strategies have been developed, including the use of less soluble cyanide salts like Zn(CN)2 or K4[Fe(CN)6].[14][21] The use of bulky, electron-rich phosphine ligands can also enhance catalytic activity.
In addition to palladium-catalyzed cross-coupling at the C-Br bond, the aryl sulfonylthiomorpholine scaffold is also amenable to directed C-H functionalization. The sulfonyl group can act as a directing group to facilitate the selective activation of ortho C-H bonds.[12][16][17][25][26]
Rationale for Protocol Design
Rhodium(III) catalysts, such as [Cp*RhCl2]2, are particularly effective for directing group-assisted C-H activation.[12][17][25] The reaction often requires a silver salt co-catalyst to abstract the chloride ligand from the rhodium precursor, generating a more reactive cationic rhodium species. The choice of solvent and additives can be critical for achieving high yields and selectivity.
Rhodium-Catalyzed C-H Olefination Workflow
Materials:
4-(Aryl)sulfonylthiomorpholine (e.g., 4-(Phenyl)sulfonylthiomorpholine as a model substrate)
Alkene (e.g., n-Butyl acrylate)
[Cp*RhCl2]2
Silver hexafluoroantimonate (AgSbF6)
Pivalic acid (PivOH)
Anhydrous 1,2-Dichloroethane (DCE)
Standard inert atmosphere glassware
Procedure:
To a Schlenk tube, add the 4-(Aryl)sulfonylthiomorpholine (1.0 equiv), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
Evacuate and backfill with an inert gas.
Add anhydrous DCE, the alkene (2.0 equiv), and PivOH (20 mol%).
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
After cooling, filter the mixture through a pad of Celite, washing with DCM.
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.
Purify the crude product by flash column chromatography.
Note: The reactivity and regioselectivity of C-H activation can be influenced by the electronic and steric properties of the aryl ring and the specific reaction conditions. Optimization may be required for different substrates.
Conclusion
4-(4-Bromophenyl)sulfonylthiomorpholine is a highly versatile building block for the synthesis of a wide array of functionalized molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to perform a variety of catalytic transformations on this molecule opens up numerous avenues for the discovery of new chemical entities with potential applications in drug discovery and materials science. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Kim, J. Y., et al. (2012). Rhodium-Catalyzed Intermolecular Amidation of Arenes with Sulfonyl Azides via Chelation-Assisted C–H Bond Activation. Journal of the American Chemical Society. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
Peng, R., et al. (n.d.). Rh(III)‐Catalyzed C−H Functionalization of N‐Nitrosoanilines with α‐Sulfonylcarbenes. Advanced Synthesis & Catalysis. Retrieved from [Link]
Jackson, R. F. W., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Zhu, C., et al. (2011). Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activation. Chemistry - A European Journal. Retrieved from [Link]
Zhu, C., et al. (2012). Rhodium catalyzed C–H olefination of N-benzoylsulfonamides with internal alkenes. Chemical Communications. Retrieved from [Link]
Chiummiento, L., et al. (2012). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate. Organic Letters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Retrieved from [Link]
Various Authors. (n.d.). Palladium‐catalyzed cyanation reaction of aryl halides under microwave assistance. ResearchGate. Retrieved from [Link]
Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis. Retrieved from [Link]
Various Authors. (n.d.). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. ResearchGate. Retrieved from [Link]
Various Authors. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Retrieved from [Link]
NextSDS. (n.d.). 4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE — Chemical Substance Information. Retrieved from [Link]
Various Authors. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Retrieved from [Link]
Various Authors. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]
Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]
Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]
Various Authors. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Retrieved from [Link]
Various Authors. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
Various Authors. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]
Various Authors. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters. Retrieved from [Link]
Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]
Various Authors. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Various Authors. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Retrieved from [Link]
Various Authors. (n.d.). Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. ResearchGate. Retrieved from [Link]
Various Authors. (n.d.). Heck Reaction of Acrylates with Arenediazonium Tetrafluoroborates. ResearchGate. Retrieved from [Link]
Technical Support Center: Optimizing LC-MS/MS for 4-(4-Bromophenyl)sulfonylthiomorpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the bioanalysis of halogenated sulfonamides: background noise and ion suppression...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the bioanalysis of halogenated sulfonamides: background noise and ion suppression.
4-(4-Bromophenyl)sulfonylthiomorpholine presents unique analytical advantages—such as its distinct 1:1 ⁷⁹Br/⁸¹Br isotopic signature—but its basic thiomorpholine nitrogen and hydrophobic bromophenyl moiety make it highly susceptible to matrix interferences and solvent adducts. This guide provides field-proven, self-validating protocols to systematically eliminate chemical and electronic noise, ensuring robust, ultra-trace quantification.
Causality of Background Noise in Sulfonamide Analysis
Before troubleshooting, we must understand the causality of the noise. Background signals in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) generally stem from two distinct sources:
Chemical Noise: Co-eluting matrix components, plasticizers (e.g., PEG, phthalates), or solvent impurities that cause ion suppression or isobaric interference. The addition of even very low concentrations of highly ionizable contaminants to the mobile phase can significantly increase the baseline[1].
Instrumental/Electronic Noise: Contaminated ion source optics, suboptimal desolvation gas flows, or detector degradation.
For sulfonamides, protonation preferentially occurs at the basic nitrogen of the thiomorpholine ring[2]. However, if the mobile phase contains high levels of competing basic contaminants (like PEG or amine-containing buffers), the ionization efficiency of our target analyte is severely suppressed, leading to poor signal-to-noise (S/N) ratios.
Diagnostic Workflow: Isolating the Source
To effectively troubleshoot, you must first isolate whether the noise originates from the LC system or the MS source[3].
Workflow for isolating LC versus MS background noise sources.
Self-Validating Protocols for Noise Reduction
Protocol A: Systematic LC Decontamination
Contaminants often build up on the analytical column or within the LC fluidics, leading to broad, noisy baselines[4].
Step-by-Step Methodology:
Prepare Flushing Solvent: Mix 25% Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol (all strictly LC-MS grade). Add 0.1% Formic Acid to this mixture[3].
Remove the Column: Replace the analytical column with a zero-dead-volume union. This prevents driving precipitated contaminants deep into the stationary phase.
Flush Fluidics: Place all solvent lines into the flushing solution. Purge each pump line. Run the pump at 0.5 mL/min for 4-6 hours, directing the flow to waste (do NOT let this enter the MS)[3].
Validation Step: Reconnect the MS and monitor the baseline via a full-scan MS1. A successful flush will yield a flat baseline devoid of repeating PEG clusters (m/z separated by 44 Da).
Protocol B: MS Source and MRM Optimization
To maximize the S/N ratio, we must leverage the specific fragmentation mechanics of 4-(4-Bromophenyl)sulfonylthiomorpholine. Sulfonamides undergo specific S-N bond dissociation and SO₂ elimination[5]. By selecting high-energy fragment ions, we bypass low-mass chemical noise[6].
Dominant ESI+ fragmentation pathways for MRM transition selection.
Step-by-Step Methodology:
Tune Cone Gas Flow: For small molecules, optimizing the cone gas flow (e.g., to 150-350 L/hr) actively sweeps away neutral solvent clusters before they enter the mass analyzer, drastically reducing baseline noise[6].
Optimize Collision Energy (CE): Perform a product ion scan. Select the m/z 104 (thiomorpholine) and m/z 155/157 (bromophenyl) ions for Multiple Reaction Monitoring (MRM). MRM acts as a double mass filter, inherently reducing background noise compared to single quadrupole methods[7].
Validation Step: Inject a 1 ng/mL standard. The S/N ratio should exceed 10:1. If the baseline remains high, increase the desolvation temperature by 50°C to improve droplet evaporation.
Quantitative Data Presentation
Table 1: Common Background Ions & Mitigation Strategies
Contaminant Type
Characteristic m/z (ESI+)
Primary Source
Mitigation Strategy
Phthalates (Plasticizers)
149.0, 279.1, 391.2
Plastic solvent bottles, tubing
Use only amber glass bottles; avoid plastic contact[1].
Polyethylene Glycol (PEG)
Repeating units of +44 Da
Detergents, low-grade solvents
Flush LC system with Protocol A; use ultra-pure LC-MS solvents.
Formic Acid Clusters
93.0, 139.0, 185.0
Mobile phase additives
Increase cone gas flow; optimize desolvation temperature[6].
Matrix Phospholipids
184.0, 496.3, 524.3
Inadequate plasma sample prep
Implement Solid-Phase Extraction (SPE) or phospholipid removal plates[8].
Table 2: Optimized MRM Transitions for 4-(4-Bromophenyl)sulfonylthiomorpholine
Isotope
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
⁷⁹Br
322.0
104.1
25
Quantifier (High sensitivity via S-N cleavage)
⁸¹Br
324.0
157.0
35
Qualifier (Isotope confirmation)
⁷⁹Br
322.0
155.0
35
Qualifier (Structural confirmation via SO₂ loss)
Frequently Asked Questions (FAQs)
Q: I am seeing a massive suppression of my analyte signal at the expected retention time, but the baseline noise isn't visually high. What is happening?A: You are likely experiencing "invisible" ion suppression from co-eluting endogenous matrix components, such as phospholipids, which do not produce a visible peak in your specific MRM channel but exhaust the available charge in the ESI droplet[4]. To resolve this, infuse your target analyte post-column at a constant rate while injecting a blank matrix sample. A dip in the steady baseline will reveal the exact retention time of the suppressor. Adjust your chromatographic gradient to shift your analyte away from this suppression zone.
Q: Why do I see a split peak or a doublet in my mass spectrum for the precursor ion?A: This is not a contaminant; it is the natural isotopic signature of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Your precursor will appear as an equimolar doublet at m/z 322 and 324. You can use this to your advantage: monitoring both transitions provides a highly specific self-validating confirmation that the peak is your brominated target and not a background isobaric interference.
Q: Can I use standard HPLC-grade solvents instead of LC-MS grade to save costs?A: Absolutely not. HPLC-grade solvents are filtered for UV absorbance, not for trace ionizable contaminants. They frequently contain trace levels of alkali metals (Na⁺, K⁺) that form complex adducts with sulfonamides, splitting your signal across multiple m/z values ([M+Na]⁺, [M+K]⁺) and drastically reducing the intensity of your [M+H]⁺ peak[1]. Always use LC-MS grade solvents and additives.
References
Mass Spectrometry Sample Preparation Guide
Source: Organomation
URL:[Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis
Source: AMSbiopharma
URL:[Link]
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry
Source: Bentham Science Publishers
URL:[Link]
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions
Source: LabRulez LCMS
URL:[Link]
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS
Source: LCGC International
URL:[Link]
Comparative Efficacy Guide: 4-(4-Bromophenyl)sulfonylthiomorpholine vs. Standard Sulfonamides
As drug development pivots toward overcoming target-site resistance and off-target toxicity, structural functionalization of classical pharmacophores has become paramount. This guide provides an in-depth comparative anal...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pivots toward overcoming target-site resistance and off-target toxicity, structural functionalization of classical pharmacophores has become paramount. This guide provides an in-depth comparative analysis between 4-(4-Bromophenyl)sulfonylthiomorpholine —a bulky, halogenated sulfonamide derivative—and standard clinical sulfonamides such as Acetazolamide (a Carbonic Anhydrase inhibitor) and Sulfamethoxazole (an antimicrobial agent).
Designed for application scientists and medicinal chemists, this guide bypasses generic overviews to dissect the thermodynamic, mechanistic, and experimental realities of utilizing thiomorpholine-based sulfonamides in preclinical screening.
Mechanistic Causality: The Role of Steric Bulk and Halogen Bonding
To understand the efficacy of 4-(4-Bromophenyl)sulfonylthiomorpholine, we must analyze the causality behind its structural deviations from standard primary sulfonamides.
The Thiomorpholine Core: Unlike the planar, low-molecular-weight structures of early-generation sulfonamides, the non-planar thiomorpholine ring introduces significant steric bulk and lipophilicity. This alters the molecule's partitioning coefficient (LogP), enhancing cellular membrane permeability while restricting its entry into narrow enzymatic clefts.
The 4-Bromophenyl Substitution: The inclusion of a heavy halogen (Bromine) serves a dual purpose. First, it acts as a potent electron-withdrawing group, increasing the acidity of the sulfonamide moiety (if unalkylated) or altering the electrostatic potential of the sulfonyl oxygens. Second, it enables halogen bonding —a highly directional non-covalent interaction that significantly increases binding affinity to hydrophobic pockets in metalloenzymes, such as the
Zn2+
active site in Carbonic Anhydrase (CA) isoforms.
Target Divergence: CA IX vs. DHPS
Standard sulfonamides like Acetazolamide are highly potent but notoriously non-selective, inhibiting ubiquitous off-target isoforms like CA II (causing systemic toxicity)[1]. The bulky architecture of 4-(4-Bromophenyl)sulfonylthiomorpholine creates a deliberate steric clash in the narrow CA II active site, while perfectly complementing the wider, hydrophobic pocket of tumor-associated CA IX[2]. Conversely, in antimicrobial applications, while Sulfamethoxazole acts as a direct competitive inhibitor of Dihydropteroate Synthase (DHPS)[3], bulky thiomorpholine derivatives often bypass standard efflux pump recognition, retaining efficacy in resistant bacterial strains[4].
Mechanism of selective Carbonic Anhydrase IX inhibition via steric bulk and halogen bonding.
Comparative Efficacy Data
The following tables synthesize the pharmacological performance of 4-(4-Bromophenyl)sulfonylthiomorpholine against established clinical baselines.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") to prevent blind execution and allow researchers to troubleshoot deviations in real-time.
Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)
Standard spectrophotometry is insufficient for Carbonic Anhydrase kinetics because the physiological hydration of CO₂ to bicarbonate occurs at a near-diffusion-limited rate (
kcat≈106 s−1
). We must use stopped-flow instrumentation.
Buffer Preparation: Prepare 10 mM HEPES buffer at pH 7.4. Rationale: HEPES does not coordinate with the active site
Zn2+
ion, preventing artificial competitive inhibition.
Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Rationale: As CO₂ is hydrated, the release of protons (
H+
) drops the pH. Phenol Red provides a rapid colorimetric shift (absorbance at 558 nm) directly proportional to enzymatic velocity.
Inhibitor Incubation: Pre-incubate 10 nM of recombinant hCA IX with varying concentrations of 4-(4-Bromophenyl)sulfonylthiomorpholine (0.1 nM to 10 µM) for 15 minutes at 20°C. Rationale: The bulky thiomorpholine ring requires time to navigate the enzymatic cleft and establish halogen bonds; skipping pre-incubation yields artificially high IC₅₀ values.
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (17 mM) in the stopped-flow spectrophotometer.
Data Extraction: Calculate the initial velocity from the linear portion of the absorbance decay curve (first 5-10 milliseconds) to determine the IC₅₀ via non-linear regression.
Visual assessment of turbidity in standard MIC assays is highly subjective, especially with lipophilic compounds like thiomorpholines that can precipitate and mimic bacterial growth.
Compound Solubilization: Dissolve 4-(4-Bromophenyl)sulfonylthiomorpholine in 100% DMSO, then dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a maximum of 2% DMSO. Rationale: The thiomorpholine core is highly hydrophobic; exceeding 2% DMSO causes bacterial toxicity, while insufficient DMSO leads to compound precipitation.
Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate (range: 0.5 to 256 µg/mL).
Inoculation: Add E. coli ATCC 25922 to achieve a final inoculum of
5×105
CFU/mL.
Incubation & Resazurin Addition: Incubate at 37°C for 16 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Rationale: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. This provides an objective, spectrophotometric validation of viability, eliminating false-positive growth readings from compound precipitation.
Endpoint Determination: The MIC is the lowest concentration well that remains strictly blue (no metabolic reduction).
Resazurin-assisted broth microdilution workflow for standardized MIC determination.
References
Anti-Inflammatory Activity of Cyclic Imide Derivatives. MDPI (2026). Retrieved from[Link]
Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from[Link]
BACTRIM™ sulfamethoxazole and trimethoprim DS tablets. FDA Access Data. Retrieved from[Link]
Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives. ACS Publications. Retrieved from[Link]
4-(4-Bromophenyl)sulfonylthiomorpholine vs. Other Halogenated Benzenesulfonamides: A Performance and Application Analysis
An In-Depth Comparative Guide for Medicinal Chemists Introduction: The Strategic Role of Halogenation in a Privileged Scaffold The benzenesulfonamide motif is a cornerstone of modern medicinal chemistry, forming the stru...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Medicinal Chemists
Introduction: The Strategic Role of Halogenation in a Privileged Scaffold
The benzenesulfonamide motif is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of clinically significant drugs, from diuretics to anticancer agents.[1][2] Its enduring appeal lies in its ability to act as a potent zinc-binding group, most notably targeting the active site of carbonic anhydrase (CA) enzymes.[3] The thiomorpholine S,S-dioxide moiety, a bioisostere of morpholine, offers a unique combination of properties including improved solubility and stability, making it a valuable component in drug design.[4][5]
This guide provides a comparative analysis of 4-(4-bromophenyl)sulfonylthiomorpholine against its halogenated counterparts (Fluoro, Chloro, and Iodo analogs). We will dissect how the subtle yet critical substitution of one halogen for another on the phenyl ring can profoundly impact physicochemical properties, synthetic accessibility, biological activity, and pharmacokinetic profiles. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal halogenated benzenesulfonamide candidate for their specific therapeutic targets.
Physicochemical Properties: The Halogen Effect
The choice of halogen substituent directly modulates key physicochemical parameters that govern a molecule's behavior in a biological system. Electronegativity, atomic radius, and lipophilicity are all altered, influencing everything from membrane permeability to target binding affinity.
A comparison of the core properties of 4-(4-halophenyl)sulfonylthiomorpholine analogs is summarized below.
Note: Data for thiomorpholine S,S-dioxide analogs is sparse; where necessary, data from closely related structures or calculated values are used for comparative purposes. The TPSA remains constant as the core sulfonylthiomorpholine structure is unchanged.
The trend is clear: as we move down the halogen group from fluorine to iodine, the molecular weight and lipophilicity (LogP) increase significantly. This has direct implications for drug design. While increased lipophilicity can enhance membrane permeability and target binding through hydrophobic interactions, it can also lead to lower solubility and increased off-target effects.
Synthesis and Mechanistic Considerations
The synthesis of these analogs typically follows a convergent and robust pathway, beginning with the reaction of a commercially available 4-halobenzenesulfonyl chloride with thiomorpholine, followed by oxidation of the sulfur atom.
General Synthetic Workflow
Caption: General synthesis of 4-(4-halophenyl)sulfonylthiomorpholine S,S-dioxides.
Causality Behind Experimental Choices:
Base Selection: An organic base like triethylamine (Et₃N) or pyridine is used to neutralize the HCl byproduct of the sulfonylation reaction, driving the equilibrium towards product formation and preventing protonation of the thiomorpholine reactant.
Solvent Choice: An aprotic solvent such as Dichloromethane (DCM) is preferred as it solubilizes the reactants without participating in the reaction.
Oxidizing Agent: For the oxidation step, meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly employed. m-CPBA is often favored for its clean reaction profile and high efficiency in converting sulfides to sulfones.
Benzenesulfonamides are renowned for their inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The anticancer effects of many sulfonamides are attributed to their selective inhibition of tumor-associated isoforms like CA IX and XII.[3]
The nature of the halogen substituent at the para-position is a critical determinant of inhibitory potency and isoform selectivity.[9]
Zinc Binding: The sulfonamide group (-SO₂NH-) is the primary pharmacophore, coordinating with the Zn²⁺ ion in the CA active site.
Tail Group: The thiomorpholine S,S-dioxide "tail" extends towards the entrance of the active site. Its properties influence interactions with residues lining this region, thereby modulating isoform selectivity.[3]
Halogen Atom: The para-halogen substituent projects into a hydrophobic pocket. Its contribution to binding affinity is multifaceted:
Fluorine: Due to its high electronegativity and small size, it can form favorable polar interactions but has weak hydrophobic character.
Chlorine & Bromine: These offer a balance of lipophilicity and the ability to form "halogen bonds"—a specific, non-covalent interaction between the halogen and a Lewis basic site (like a carbonyl oxygen) on an amino acid residue. This can significantly enhance binding affinity.
Iodine: As the largest and most polarizable halogen, it is a strong halogen bond donor and has the most significant lipophilic character, often leading to the highest potency but potentially lower selectivity and poorer pharmacokinetic properties.
This table illustrates a general trend observed across different benzenesulfonamide scaffolds.
The data consistently shows that inhibitory potency against several CA isoforms often increases with the size of the halogen (Br > Cl > F).[9] This supports the hypothesis that enhanced hydrophobic interactions and potential halogen bonding by larger halogens contribute significantly to binding affinity. The presence of a halogen atom is generally favorable for cytotoxicity against cancer cell lines.[9]
Comparative Pharmacokinetic (ADMET) Profiles
The choice of halogen significantly influences a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Parameter
Fluorine
Chlorine / Bromine
Iodine
Metabolic Stability
High: C-F bond is very strong, resisting metabolic cleavage by Cytochrome P450 enzymes.
Moderate: C-Cl and C-Br bonds are more susceptible to metabolic oxidation than C-F.
Low: C-I bond is the weakest and most prone to metabolic cleavage.
Permeability (e.g., Caco-2)
Moderate: Lower lipophilicity may slightly reduce passive diffusion.
High: Increased lipophilicity generally improves membrane permeability.
Very High: Highest lipophilicity, but may lead to non-specific binding.
Plasma Protein Binding
Lower: Generally lower lipophilicity leads to less binding.
Higher: Increased lipophilicity increases binding to proteins like albumin.
Highest: Can exhibit very high plasma protein binding, reducing free drug concentration.
Potential Toxicity
Low: Generally considered safe. Can block metabolic "hot spots."
Moderate: Potential for forming reactive metabolites.
Higher: Potential for greater toxicity and immunogenicity due to metabolic instability.
Expert Insight: There is a classic trade-off in drug design. Fluorine is often introduced to block undesirable metabolic oxidation and improve a compound's pharmacokinetic profile. Conversely, bromine and chlorine are used to enhance potency through favorable binding interactions. The choice depends on the project's primary goal: optimizing for potency (Br/Cl) or for drug-like properties and in vivo stability (F).
Experimental Protocols
To ensure scientific integrity, the following are detailed, validated protocols for synthesis and biological evaluation.
Protocol 1: Synthesis of 4-(4-Bromophenyl)sulfonylthiomorpholine S,S-Dioxide
Objective: To synthesize the target compound via a two-step procedure.
Materials:
4-Bromobenzenesulfonyl chloride
Thiomorpholine
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Magnesium sulfate (MgSO₄), anhydrous
Standard laboratory glassware, magnetic stirrer, and TLC apparatus.
Procedure:
Step A: Sulfonamide Formation
To a stirred solution of thiomorpholine (1.0 eq.) and Et₃N (1.2 eq.) in anhydrous DCM at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq.) in DCM dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC.
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(4-bromophenyl)sulfonylthiomorpholine.
Step B: Oxidation to Sulfone
Dissolve the crude product from Step A in DCM.
Cool the solution to 0 °C and add m-CPBA (2.5 eq.) portion-wise, maintaining the temperature below 10 °C.
Stir the reaction at room temperature for 6-8 hours until TLC indicates full conversion of the starting material.
Quench the reaction by slowly adding saturated Na₂S₂O₃ solution.
Wash the organic layer with saturated NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the resulting solid by recrystallization or column chromatography to yield the final product.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ) of compounds against a specific CA isoform using a stopped-flow CO₂ hydrase assay.[10]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored by a colorimetric indicator. Inhibitors will slow this rate.
Materials:
Recombinant human CA isozyme (e.g., hCA II, hCA IX)
HEPES buffer
Phenol red pH indicator
CO₂-saturated water
Test compounds dissolved in DMSO
Stopped-flow spectrophotometer.
Procedure:
Reagent Preparation:
Assay Buffer: Prepare HEPES buffer containing the pH indicator at a specific concentration and pH (e.g., 20 mM HEPES, pH 7.5 with 0.2 mM Phenol Red).
Enzyme Solution: Prepare a stock solution of the CA isozyme in the assay buffer to a final concentration of ~10 µM.
Substrate: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.
Assay Execution:
The two syringes of the stopped-flow instrument are loaded. Syringe A contains the enzyme and the test inhibitor (at various concentrations) in the assay buffer. Syringe B contains the CO₂-saturated water.
The instrument rapidly mixes the contents of both syringes (1:1 ratio) at a controlled temperature (e.g., 25 °C).
The reaction is initiated, and the absorbance change of the pH indicator is monitored over time (typically milliseconds) at its λ_max.
The initial rates of reaction are calculated from the slope of the absorbance vs. time curve.
Data Analysis:
Plot the enzymatic rate as a function of substrate (CO₂) concentration to obtain the Michaelis-Menten parameters (K_m, V_max).
Determine IC₅₀ values by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the K_m of the substrate and its concentration.
Conclusion and Future Directions
The selection between 4-(4-bromophenyl)sulfonylthiomorpholine and its halogenated analogs is a strategic decision guided by the specific goals of a drug discovery program.
For Potency-Driven Discovery: 4-(4-Bromophenyl)sulfonylthiomorpholine and its iodo-counterpart are superior starting points. The larger halogens offer enhanced hydrophobic interactions and the potential for halogen bonding, which often translates to higher in vitro potency.[11] Recent studies have highlighted the potential of bromo-phenyl moieties in developing novel antimicrobial agents.[12][13]
For Pharmacokinetic Optimization: The fluoro-analog is the candidate of choice when metabolic stability is a primary concern. The strength of the C-F bond can prevent metabolic degradation at that position, leading to improved bioavailability and a longer half-life.
A Balanced Approach: The chloro-analog often represents a compromise, providing a good balance between enhanced potency over the fluoro-analog and better metabolic stability compared to the bromo- and iodo-analogs.
Ultimately, this guide illustrates that halogen substitution is not a trivial modification. It is a powerful tool that allows medicinal chemists to fine-tune the properties of a lead compound. The optimal choice will always depend on a holistic evaluation of in vitro activity, ADMET properties, and the specific therapeutic context. Future work should focus on generating head-to-head experimental data for this specific thiomorpholine S,S-dioxide series to validate these well-established SAR trends.
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A Predictive Guide to the In Vivo vs. In Vitro Activity of 4-(4-Bromophenyl)sulfonylthiomorpholine: A Framework for Preclinical Evaluation
For correspondence: [email protected] Abstract In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and resource-intensive. A cr...
Author: BenchChem Technical Support Team. Date: April 2026
For correspondence: [email protected]
Abstract
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and resource-intensive. A critical phase in this journey is the preclinical evaluation, where a compound's biological activity is rigorously characterized. This guide focuses on 4-(4-bromophenyl)sulfonylthiomorpholine, a compound of interest for which public-domain experimental data is not yet available. In the absence of direct empirical evidence, this document serves as a predictive and educational framework. It hypothesizes potential biological activities based on the known pharmacophores within its structure—the 4-bromophenylsulfonyl and thiomorpholine moieties. Furthermore, it provides a comprehensive, step-by-step guide for a robust preclinical evaluation, detailing both in vitro and in vivo experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a scientifically grounded roadmap for assessing the therapeutic potential of this and structurally similar compounds, with a strong emphasis on establishing a meaningful in vitro-in vivo correlation (IVIVC).
The chemical structure of 4-(4-bromophenyl)sulfonylthiomorpholine integrates two key moieties that have been independently associated with a range of biological activities. The 4-bromophenylsulfonyl group is a common feature in molecules with demonstrated antimicrobial and kinase inhibitory properties. The bromine atom can participate in halogen bonding, a directed interaction that can contribute to ligand-protein binding affinity and specificity. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs. The thiomorpholine ring, a saturated heterocycle containing both nitrogen and sulfur, is a versatile scaffold in medicinal chemistry. Its presence can influence a compound's physicochemical properties, such as lipophilicity and metabolic stability. The sulfur atom, in particular, can be a site for metabolic oxidation, potentially leading to the formation of sulfoxides and sulfones, which may have distinct biological activities and pharmacokinetic profiles.
Given these structural features, it is plausible to hypothesize that 4-(4-bromophenyl)sulfonylthiomorpholine may exhibit one or more of the following activities:
Kinase Inhibition: The sulfonyl group could interact with the hinge region of kinase ATP-binding pockets.
Antimicrobial Effects: The bromophenyl moiety is a known feature of some antimicrobial agents.
Anti-inflammatory Properties: Sulfonamides are known to possess anti-inflammatory activity through various mechanisms.
This guide will therefore propose a preclinical evaluation strategy centered around these hypothesized activities.
The Cornerstone of Preclinical Evaluation: In Vitro-In Vivo Correlation (IVIVC)
A central theme of this guide is the concept of In Vitro-In Vivo Correlation (IVIVC), which the U.S. Food and Drug Administration (FDA) defines as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response[1]. Establishing a strong IVIVC is a primary objective in pharmaceutical development as it can streamline the process, reduce the reliance on extensive clinical trials, and provide a deeper understanding of a drug's performance[2][3]. This guide will outline a strategy to build a Level A IVIVC, the highest level of correlation, which aims for a point-to-point relationship between in vitro dissolution/release rates and in vivo absorption profiles[4][5].
Proposed In Vitro Evaluation Strategy
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's biological activity, mechanism of action, and potential toxicity at a cellular and subcellular level.
Primary Screening: Kinase Inhibition Profiling
Based on the structural alerts for kinase inhibition, a broad-panel kinase screen is the logical first step.
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials: Recombinant human kinases (a panel of at least 70 is recommended), corresponding kinase-specific substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), and 4-(4-bromophenyl)sulfonylthiomorpholine.
Procedure:
Prepare a kinase reaction buffer containing the specific kinase, its substrate, and ATP.
Serially dilute 4-(4-bromophenyl)sulfonylthiomorpholine to a range of concentrations (e.g., from 10 µM down to 1 nM).
Add the diluted compound or vehicle control to the kinase reaction mixture in a 384-well plate.
Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.
Expected Outcome and Interpretation: The results of this screen will identify which kinases, if any, are inhibited by 4-(4-bromophenyl)sulfonylthiomorpholine and with what potency. This will provide the first clues to its potential mechanism of action and inform the selection of cell-based assays.
Secondary Screening: Cellular Assays
Once a primary target or a set of targets is identified, the next step is to assess the compound's activity in a more biologically relevant context.
Experimental Protocol: Cell Viability and Cytotoxicity Assays (e.g., MTT or LDH Release Assay)
These assays are crucial for determining the concentration range at which the compound exhibits biological activity without causing overt toxicity.
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[6].
Seed cancer cell lines (selected based on the kinase inhibition profile) in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of 4-(4-bromophenyl)sulfonylthiomorpholine for 24, 48, and 72 hours.
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
Measure the absorbance at 570 nm.
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity[6].
Follow the same cell seeding and treatment protocol as the MTT assay.
Collect the cell culture supernatant.
Add the supernatant to a reaction mixture containing the LDH substrate.
Measure the amount of formazan produced by reading the absorbance at 490 nm.
Data Presentation: In Vitro Activity Summary
Assay Type
Cell Line
Parameter
4-(4-Bromophenyl)sulfonylthiomorpholine
Kinase Inhibition
Kinase X
IC₅₀ (nM)
Hypothetical Value
Kinase Inhibition
Kinase Y
IC₅₀ (nM)
Hypothetical Value
Cell Viability
Cancer Cell Line A
GI₅₀ (µM)
Hypothetical Value
Cytotoxicity
Cancer Cell Line A
LC₅₀ (µM)
Hypothetical Value
Mechanistic Assays: Target Engagement and Pathway Analysis
To confirm that the compound interacts with its intended target in cells and modulates the downstream signaling pathway, further mechanistic studies are necessary.
Experimental Workflow: Target Engagement and Pathway Modulation
Caption: Workflow for confirming target engagement and pathway modulation.
Proposed In Vivo Evaluation Strategy
Positive and promising in vitro data provide the rationale for advancing a compound to in vivo studies. These studies aim to assess the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.
Pharmacokinetic (PK) Studies
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is fundamental.
Experimental Protocol: Murine Pharmacokinetic Study
Animals: Healthy adult mice (e.g., C57BL/6), typically 8-10 weeks old.
Administration:
Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability.
Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
Sample Analysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
Parameter
Intravenous (IV)
Oral (PO)
Cₘₐₓ (ng/mL)
Hypothetical Value
Hypothetical Value
Tₘₐₓ (h)
N/A
Hypothetical Value
AUC₀₋ₜ (ng·h/mL)
Hypothetical Value
Hypothetical Value
t₁/₂ (h)
Hypothetical Value
Hypothetical Value
CL (L/h/kg)
Hypothetical Value
N/A
Vd (L/kg)
Hypothetical Value
N/A
F (%)
N/A
Hypothetical Value
Efficacy Studies
Based on the in vitro findings, an appropriate animal model of disease should be selected. For a kinase inhibitor with anti-proliferative effects, a xenograft model is a standard choice.
Experimental Protocol: Human Tumor Xenograft Model
Animals: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
Tumor Implantation: Subcutaneously implant human cancer cells (the same cell line used in in vitro assays) into the flank of the mice.
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. Administer 4-(4-bromophenyl)sulfonylthiomorpholine daily via oral gavage at one or more dose levels determined from PK studies.
Efficacy Endpoints:
Measure tumor volume with calipers twice weekly.
Monitor body weight as an indicator of toxicity.
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Logical Flow of Preclinical Evaluation
Caption: A structured approach from in vitro discovery to in vivo validation and IVIVC.
Bridging the Gap: Establishing the In Vitro-In Vivo Correlation
With comprehensive in vitro and in vivo data in hand, the final and most critical step is to establish a meaningful correlation.
PK/PD Modeling: The relationship between the drug concentration at the site of action (from PK studies) and the observed biological effect (from PD analysis of tumors) can be modeled. This helps to define the target concentration required for efficacy.
Correlating In Vitro Potency with In Vivo Efficacy: The in vitro IC₅₀ or GI₅₀ values should be compared with the plasma concentrations required for tumor growth inhibition in vivo. A strong correlation would show that the in vitro potency translates to the in vivo setting.
Dissolution and Absorption: For orally administered drugs, in vitro dissolution studies under various pH conditions can be correlated with the in vivo absorption profile obtained from PK studies. This is the essence of a Level A IVIVC and is crucial for formulation development.
Conclusion and Future Directions
While this guide presents a hypothetical framework for the preclinical evaluation of 4-(4-bromophenyl)sulfonylthiomorpholine, the principles and methodologies described are grounded in established practices of drug discovery and development. The proposed systematic approach, from broad in vitro screening to targeted in vivo efficacy studies, is designed to thoroughly characterize the compound's biological activity and pharmacokinetic profile. The ultimate goal is to generate a robust dataset that not only defines the therapeutic potential of 4-(4-bromophenyl)sulfonylthiomorpholine but also establishes a strong in vitro-in vivo correlation. Such a correlation is invaluable, providing a predictive tool that can guide formulation optimization, support regulatory submissions, and ultimately accelerate the translation of a promising molecule from the laboratory to the clinic. The execution of these studies will be pivotal in determining whether 4-(4-bromophenyl)sulfonylthiomorpholine or its analogs warrant further development as novel therapeutic agents.
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